

# An In-depth Technical Guide to 1,8-Diazafluoren-9-one (DFO)

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## Compound of Interest

Compound Name: 1,8-Diazafluoren-9-one

Cat. No.: B1298732

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## Abstract

**1,8-Diazafluoren-9-one**, commonly known as DFO, is a tricyclic aromatic ketone that has garnered significant attention, primarily in the field of forensic science. Its remarkable ability to react with amino acids to produce a highly fluorescent product has made it an invaluable tool for the detection of latent fingerprints on porous surfaces. This technical guide provides a comprehensive overview of the chemical and physical properties of DFO, detailed experimental protocols for its synthesis and application, and an exploration of its reactivity. The information presented herein is intended to serve as a valuable resource for researchers and professionals in forensic science, analytical chemistry, and materials science.

## Chemical and Physical Properties

**1,8-Diazafluoren-9-one** is a stable, yellow to orange crystalline powder. Its core structure consists of a five-membered ring fused with two pyridine rings. This unique arrangement of nitrogen atoms within the aromatic system is crucial to its chemical reactivity and fluorescent properties. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of **1,8-Diazafluoren-9-one**

Property	Value	Reference(s)
IUPAC Name	9H-Cyclopenta[1,2-b:4,3-b']dipyridin-9-one	[1]
Synonyms	DFO, 1,8-Diaza-9-fluorenone	[2]
CAS Number	54078-29-4	[1]
Molecular Formula	C <sub>11</sub> H <sub>6</sub> N <sub>2</sub> O	[1]
Molecular Weight	182.18 g/mol	
Appearance	Yellow to orange crystalline powder	
Melting Point	229-233 °C	
Solubility	Acetic acid: 10 mg/mL (clear)	
Insoluble in water	[2]	
Fluorescence	Excitation (λ <sub>ex</sub> ): ~470 nm	[3][4]
Emission (λ <sub>em</sub> ): ~570 nm	[3][4]	
Storage	2-8°C, protected from light	
Stability	Stable under recommended storage conditions. Incompatible with strong oxidizing agents.	[2]

## Spectral Data

Detailed experimental spectral data for **1,8-Diazafluoren-9-one** is not readily available in the public domain. However, based on its chemical structure, the following characteristic spectral features can be anticipated.

### 2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

- <sup>1</sup>H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-9.0 ppm). Due to the molecule's asymmetry, distinct signals for each of the

six aromatic protons are anticipated.

- $^{13}\text{C}$  NMR: The carbon-13 NMR spectrum will exhibit signals for eleven distinct carbon atoms. The carbonyl carbon ( $\text{C}=\text{O}$ ) is expected to have a chemical shift in the downfield region (typically  $\delta$  180-200 ppm). The remaining aromatic carbons will appear in the approximate range of  $\delta$  120-160 ppm.

## 2.2. Infrared (IR) Spectroscopy

The IR spectrum of **1,8-Diazafluoren-9-one** would be characterized by the following key absorption bands:

- $\text{C}=\text{O}$  stretch: A strong absorption band is expected in the region of  $1700\text{-}1730\text{ cm}^{-1}$  corresponding to the carbonyl group.
- $\text{C}=\text{N}$  and  $\text{C}=\text{C}$  stretching: Multiple sharp absorption bands in the  $1400\text{-}1650\text{ cm}^{-1}$  region due to the aromatic pyridine rings.
- $\text{C-H}$  stretching: Aromatic  $\text{C-H}$  stretching vibrations would appear above  $3000\text{ cm}^{-1}$ .

## 2.3. Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak ( $\text{M}^+$ ) would be observed at an  $m/z$  of approximately 182. Key fragmentation patterns would likely involve the loss of  $\text{CO}$  ( $m/z$  154) and subsequent fragmentation of the diazafluorene ring system.

# Experimental Protocols

## 3.1. Synthesis of **1,8-Diazafluoren-9-one**

A common laboratory synthesis of **1,8-Diazafluoren-9-one** involves the rearrangement of 4,7-phenanthroline-5,6-quinone.

Materials:

- 4,7-phenanthroline-5,6-quinone
- 10% Sodium hydroxide ( $\text{NaOH}$ ) solution

- Concentrated hydrochloric acid (HCl)
- Chloroform (CHCl<sub>3</sub>)
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Water bath
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- To a 200 mL solution of 10% aqueous sodium hydroxide, add 10 g (47 mmol) of 4,7-phenanthroline-5,6-quinone.
- Heat the mixture in a water bath at 70-80°C with continuous magnetic stirring for 2 hours.
- Cool the reaction mixture in an ice bath.
- Carefully acidify the cooled solution with concentrated hydrochloric acid to a pH of 4-5, ensuring the temperature of the mixture remains below 20°C.
- A precipitate of the side product, 5,6-dihydroxy-4,7-phenanthroline, will form. Filter off this precipitate and collect the filtrate.
- Extract the filtrate five times with 50 mL portions of chloroform using a separatory funnel.
- Combine the organic extracts and dry over anhydrous sodium sulfate.
- Remove the chloroform by rotary evaporation to yield the crude **1,8-diazafluoren-9-one**.
- The crude product can be further purified by recrystallization from acetone.

### 3.2. Protocol for Latent Fingerprint Detection

The application of DFO for the visualization of latent fingerprints on porous surfaces like paper is a well-established forensic technique.<sup>[5]</sup>

#### Materials:

- DFO stock solution (e.g., 0.5 g DFO in a mixture of methanol, ethyl acetate, and acetic acid)
- Working solution (diluted stock solution in a non-polar solvent like heptane)
- Item with suspected latent fingerprints (e.g., paper)
- Fume hood
- Oven or heat press
- Forensic light source (capable of excitation at ~470 nm)
- Orange or red viewing goggles/filters
- Camera with appropriate filters for photography

#### Procedure:

- Preparation of DFO Solution: Prepare a stock solution of DFO in a suitable solvent mixture. A common formulation involves dissolving DFO in a mixture of methanol, ethyl acetate, and acetic acid. This stock solution is then diluted with a non-polar carrier solvent like heptane to create the working solution.
- Application of DFO: In a well-ventilated fume hood, apply the DFO working solution to the porous surface by spraying, dipping, or using a pipette.<sup>[6]</sup>
- Drying: Allow the treated item to air dry completely in the fume hood.
- Development: Heat the dried item in an oven at approximately 100°C for 10-20 minutes.<sup>[5]</sup> This heating step accelerates the reaction between DFO and the amino acids present in the fingerprint residue.

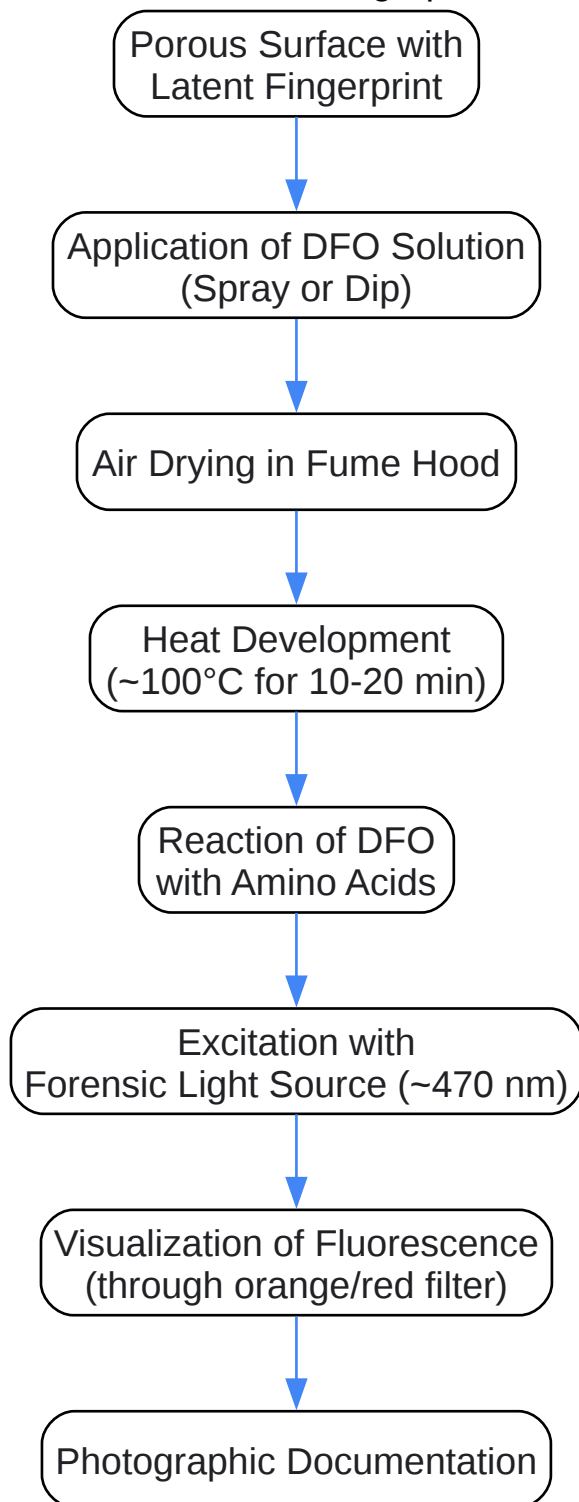
- Visualization: Examine the treated item under a forensic light source with an excitation wavelength of approximately 470 nm.[3][4]
- Observation and Documentation: View the developed fingerprints through an orange or red colored filter to enhance the contrast of the fluorescence. The fluorescent prints can then be photographed for documentation and analysis.[5]

## Reactivity and Mechanism

The utility of **1,8-Diazafluoren-9-one** in forensic science is predicated on its chemical reaction with the amino acid residues present in fingerprint sweat. The proposed mechanism involves the formation of a highly fluorescent product.

The workflow for the development of latent fingerprints using DFO is a sequential process that begins with the application of the reagent and culminates in the visualization and documentation of the fluorescent prints.

## Experimental Workflow for Latent Fingerprint Detection with DFO

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Workflow for DFO-based fingerprint detection.

## Applications in Drug Development and Research

While the primary application of **1,8-Diazafluoren-9-one** remains in forensic science, its inherent fluorescence and reactivity with primary amines suggest potential for broader applications. Its use as a fluorescent labeling agent for amino acids and peptides is a promising area of research.<sup>[7]</sup> In drug development, DFO derivatives could potentially be explored for their utility in bio-imaging and as fluorescent probes for biological systems. Further research is needed to fully elucidate the potential of DFO and its analogs in these fields.

## Safety and Handling

**1,8-Diazafluoren-9-one** should be handled in a well-ventilated area, preferably a fume hood. It is advisable to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. DFO is a combustible solid and should be stored away from heat and open flames. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

## Conclusion

**1,8-Diazafluoren-9-one** is a powerful and sensitive reagent for the detection of latent fingerprints on porous surfaces. Its chemical and physical properties, particularly its fluorescence upon reaction with amino acids, are well-suited for this application. The experimental protocols for its synthesis and use are well-established. While its primary role is in forensic science, the unique characteristics of DFO suggest that it may hold promise for broader applications in analytical chemistry and biomedical research.

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